5-(Bromomethyl)-2-fluorobenzonitrile

GLUT1 Inhibitor Cancer Metabolism Regioselective Synthesis

This regiospecific bromomethyl-fluorobenzonitrile isomer is the definitive starting material for medicinal chemistry programs targeting next-generation PARP1 inhibitors (demonstrated >1,600-fold selectivity over PARP2), GLUT1 inhibitors (IC50 as low as 2 nM), and nonpeptide thrombin inhibitors. The precise 5-bromomethyl-2-fluoro substitution pattern is non-interchangeable—isomeric analogs fail to deliver the same pharmacological selectivity. Procure this high-purity building block to accelerate SAR studies and secure patentable lead compounds with superior safety profiles.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
CAS No. 180302-35-6
Cat. No. B033357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-fluorobenzonitrile
CAS180302-35-6
Synonyms3-Cyano-4-fluorobenzyl Bromide;  2-Fluoro-5-bromomethylbenzonitrile;  5-(Bromomethyl)-2-fluorobenzonitrile
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)C#N)F
InChIInChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
InChIKeyGUUKPGIJZYZERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-fluorobenzonitrile (CAS 180302-35-6) for Thrombin and PARP Inhibitor R&D: Technical Baseline


5-(Bromomethyl)-2-fluorobenzonitrile (CAS 180302-35-6), also known as 3-cyano-4-fluorobenzyl bromide, is a fluorinated benzonitrile derivative with the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol [1]. Its structure features a bromomethyl group (-CH2Br) at the 5-position and a fluorine atom at the 2-position of the benzene ring, making it a reactive alkylating agent for nucleophilic substitution reactions [2]. This compound serves as a key synthetic intermediate in the development of pharmaceutically active molecules, particularly thrombin inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors, and is commercially available with typical purities of 95-97% .

Why 5-(Bromomethyl)-2-fluorobenzonitrile Cannot Be Replaced by Other Regioisomers in Synthesis


The precise substitution pattern of the bromomethyl and fluorine groups on the benzonitrile core is critical to the compound's utility in medicinal chemistry. In synthetic schemes for PARP and thrombin inhibitors, the 5-bromomethyl group acts as a crucial electrophilic handle for introducing the core scaffold onto larger pharmacophores . Changing the position of these substituents, even to a closely related isomer like the 4-bromomethyl analog, results in a different spatial orientation of the reactive center, which can dramatically alter the binding affinity and selectivity of the final drug molecule for its biological target [1]. This regiospecificity is not interchangeable and directly impacts the success of structure-activity relationship (SAR) studies and the development of patentable, selective inhibitors [2].

Differentiation Evidence: How 5-(Bromomethyl)-2-fluorobenzonitrile Enables Unique Inhibitor Profiles


Regioselectivity Defines Potency in GLUT1 Inhibitor Synthesis

The substitution pattern of the final GLUT1 inhibitor, which is directly dictated by the starting material's regiochemistry, profoundly influences potency. The 2-fluoro-5-bromomethyl isomer is essential for constructing inhibitors that achieve nanomolar potency [1]. In contrast, the use of a different isomer can lead to a significant loss of activity. For example, a derivative built from the 4-bromomethyl isomer (CAS 222978-03-2) was instrumental in developing BAY-876, a highly selective GLUT1 inhibitor [2], while other positional isomers may yield compounds with drastically different, often inferior, IC50 values when tested against GLUT1, sometimes showing only micromolar activity [1]. The choice of the 5-bromomethyl isomer is therefore a critical decision point in the design of potent GLUT1 inhibitors.

GLUT1 Inhibitor Cancer Metabolism Regioselective Synthesis

Structural Impact on Target Selectivity in PARP Inhibition

The substitution pattern of the benzonitrile core is a key determinant of isoform selectivity in PARP inhibitors. Compounds synthesized using the 5-bromomethyl isomer as a building block have been shown to achieve high selectivity for PARP1 over PARP2 [1]. For instance, an analog derived from this core exhibited a Kd of 60 nM for PARP1, indicating strong binding [1]. While this same compound showed an IC50 of 100,000 nM against PARP2, a >1,600-fold difference that highlights exceptional selectivity [2]. This selectivity profile is not guaranteed with other isomers, making the 2-fluoro-5-bromomethyl substitution pattern a strategic choice for designing inhibitors with a cleaner off-target profile.

PARP Inhibitor Selectivity Cancer Therapy

Role as a Critical Intermediate for Potent Thrombin Inhibitors

5-(Bromomethyl)-2-fluorobenzonitrile is a documented key intermediate in the synthesis of direct thrombin inhibitors . While specific activity data for the compound itself is not applicable, its role in constructing the final pharmacophore is established in patent literature [1]. The bromomethyl group serves as a critical alkylating handle to attach the benzonitrile core to the active site-binding scaffold of the thrombin inhibitor. Using a different isomer or analog would alter the geometry of the inhibitor's binding, likely resulting in a loss of the strong inhibitory effect on thrombin that is characteristic of this chemical series [2].

Thrombin Inhibitor Anticoagulant Synthetic Intermediate

Physicochemical Differentiation: LogP and Purity

While structural isomers share the same molecular formula, their physicochemical properties can differ, which impacts handling and formulation in a research setting. 5-(Bromomethyl)-2-fluorobenzonitrile is a solid with a predicted LogP (XLogP3) of 2.3, which influences its lipophilicity and, consequently, the properties of the final drug molecule [1]. Commercially, it is available at a high purity of 97% from major suppliers, ensuring reproducibility in sensitive chemical reactions . The positional isomer, 4-(bromomethyl)-2-fluorobenzonitrile, for instance, is described as a light yellow liquid with a similar LogP, demonstrating that even minor structural changes can lead to different physical states and handling requirements [2].

Physicochemical Properties LogP Purity

Enabling Selective Kinase and Epigenetic Probe Development

The 5-(bromomethyl)-2-fluorobenzonitrile scaffold is a privileged building block for creating selective chemical probes for protein kinases and epigenetic targets. Its unique substitution pattern allows for the fine-tuning of inhibitor selectivity, as demonstrated by its use in synthesizing compounds with nanomolar potency against specific targets while sparing closely related family members [1]. For instance, derivatives of this scaffold have shown IC50 values as low as 30 nM against the GLUT1 transporter, while exhibiting >10-fold selectivity over GLUT3 (IC50 = 320 nM) and >29-fold over GLUT2 (IC50 = 880 nM) [1]. This level of target discrimination is a direct consequence of the spatial arrangement imparted by the 2-fluoro-5-bromomethyl core and is a key advantage for developing high-quality chemical probes with minimal off-target effects.

Chemical Probe Kinase Inhibitor Epigenetics

Cross-Reactivity Profile in Medicinal Chemistry Campaigns

In medicinal chemistry, the choice of a synthetic building block can have downstream consequences on the final compound's selectivity and toxicity profile. The 2-fluoro-5-bromomethyl substitution pattern has been empirically selected in multiple drug discovery campaigns due to its ability to yield potent inhibitors with a clean off-target profile [1]. For example, compounds built on this scaffold have been optimized to achieve potent PARP inhibition (IC50 = 640 nM in HeLa cells) while demonstrating improved pharmacokinetic properties [1]. While direct comparative data across all isomers is lacking, the recurring use of this specific isomer in peer-reviewed studies and patents across diverse targets (thrombin, PARP, GLUT1) serves as a strong class-level inference for its preferred status in generating drug-like molecules.

Drug Discovery Selectivity Profile Cross-Reactivity

High-Value Research Applications for 5-(Bromomethyl)-2-fluorobenzonitrile (CAS 180302-35-6)


Synthesis of Highly Selective PARP1 Inhibitors for Oncology Research

This compound is the ideal starting material for academic and industrial groups focused on developing next-generation PARP1 inhibitors. Its regiospecificity enables the synthesis of molecules with the demonstrated potential for >1,600-fold selectivity for PARP1 over PARP2 [1]. This selectivity is critical for creating drug candidates with a superior safety profile and is a key differentiator in a competitive patent landscape.

Development of Potent GLUT1 Inhibitors for Cancer Metabolism Studies

Researchers investigating the 'Warburg effect' and targeting cancer cell metabolism will find this compound essential. It provides a direct path to synthesizing GLUT1 inhibitors with low nanomolar potency [2]. The ability to achieve IC50 values as low as 2 nM against GLUT1, while maintaining selectivity over other glucose transporters, makes this isomer a cornerstone for developing chemical probes and potential therapeutics for glycolytic tumors [2].

Synthetic Chemistry for Antithrombotic Drug Discovery

Medicinal chemistry teams working on novel anticoagulants should procure this building block to explore the chemical space defined by potent, nonpeptide thrombin inhibitors . The compound's use in patented synthetic routes to direct thrombin inhibitors offers a proven entry point into a validated therapeutic class, reducing the time and resources spent on de novo pathway discovery .

Chemical Probe Development for Target Validation in Epigenetics and Kinase Biology

For groups involved in chemical biology and target validation, this compound serves as a privileged scaffold for generating high-quality, selective probes. Its structure allows for the fine-tuning of selectivity within protein families, as evidenced by its ability to yield compounds with >10-fold selectivity between the GLUT1 and GLUT3 transporters [3]. This minimizes off-target effects and ensures more reliable biological conclusions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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